![molecular formula C13H13N3O2 B1366085 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one CAS No. 696635-31-1](/img/structure/B1366085.png)
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
Overview
Description
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, also known as PHCCC, is a compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of glutamate in the brain.
Scientific Research Applications
Oncology Research: RET Inhibitor
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one: is a key intermediate in the synthesis of Pralsetinib (BLU-667) , a potent and selective inhibitor of RET (c-RET) kinases . Pralsetinib has shown efficacy against various RET-driven malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancer. It inhibits RET signaling and cell proliferation in cancer cell lines harboring RET mutations .
Material Science: Electrochemical Applications
This compound has been utilized in the development of metal-organic frameworks (MOFs) . MOFs featuring this compound have been explored as efficient electrocatalysts for oxygen reduction reactions (ORR), which are crucial in fuel cell technology. The compound’s derivatives can be used to create Co, N-codoped porous carbon materials, which exhibit promising electrocatalytic performance .
Organic Electronics: Semiconducting Properties
Derivatives of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one have been synthesized for use in organic electronics . These derivatives, particularly those with extended conjugation, show potential as high-performance organic semiconductors. They have been applied in field-effect transistors, demonstrating good p-type semiconductor behavior with significant charge carrier mobility .
properties
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMUSDYMFOGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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